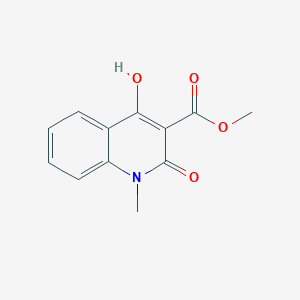

4-Hydroxy-1-méthyl-2-oxo-1,2-dihydroquinoléine-3-carboxylate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinolone derivative known for its diverse biological and pharmaceutical applications. This compound belongs to the class of 4-hydroxy-2-quinolones, which are recognized for their interesting chemical properties and potential therapeutic uses .

Applications De Recherche Scientifique

Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic uses in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a derivative of 4-hydroxyquinoline-3-carboxylic acid, which are known as highly effective quinolone antibiotics . The primary targets of this compound are bacterial DNA gyrases . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The mode of action of Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves inhibiting the activity of DNA gyrases . By binding to these enzymes, the compound prevents the duplication of bacterial DNA , thereby inhibiting bacterial growth and proliferation.

Biochemical Pathways

The biochemical pathways affected by Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate are primarily those involved in bacterial DNA replication . By inhibiting DNA gyrases, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption leads to the inhibition of bacterial growth and proliferation.

Result of Action

The result of the action of Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is the inhibition of bacterial growth and proliferation . By preventing the duplication of bacterial DNA, the compound effectively halts the growth of the bacteria, leading to their eventual death .

Analyse Biochimique

Biochemical Properties

It is known that this compound shows unusually high reactivity towards N-nucleophiles . This suggests that it may interact with enzymes, proteins, and other biomolecules in a unique way, potentially influencing biochemical reactions .

Molecular Mechanism

It is known that this compound forms an essentially irreversible process as the adduct dehydrates . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the acylation of 4,5-dimethoxymethylanthranilate using methyl malonyl chloride in the presence of triethylamine or monoethyl malonate in the presence of N,N’-dicyclohexylcarbodiimide. This is followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity through various reaction conditions and purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Various substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine, hydroxylamine hydrochloride, and ethylene glycol. Reaction conditions often involve refluxing in solvents like methanol or ethylene glycol .

Major Products

The major products formed from these reactions include regioisomeric oxazoloquinolones and other quinolone derivatives, depending on the specific reagents and conditions used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other 4-hydroxy-2-quinolones such as:

- 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

- 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

- 5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide

Uniqueness

Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, a derivative of the quinoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanism of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : C11H9N\O4

- Molecular Weight : 219.19 g/mol

- CAS Number : 57931-81-4

Its structure includes a quinoline ring with a carboxylate and hydroxyl functional groups, which are critical for its biological activity.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent , particularly against Hepatitis B Virus (HBV). Molecular docking simulations suggest that methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate can inhibit HBV replication effectively. In vitro experiments demonstrated significant inhibition at concentrations as low as 10 µM, indicating its potency as a therapeutic candidate against viral infections .

Antibacterial Activity

The compound also exhibits antibacterial properties . A study on derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline revealed moderate antibacterial activity against various strains. The minimum inhibitory concentration (MIC) assays indicated that these derivatives could serve as potential leads in the development of new antibacterial agents .

The biological activity of methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is primarily attributed to its ability to interact with specific viral and bacterial targets. For instance, it may inhibit key enzymes involved in viral replication or bacterial cell wall synthesis. The presence of functional groups such as hydroxyl and carboxyl enhances its binding affinity to these targets.

Case Studies and Research Findings

Propriétés

IUPAC Name |

methyl 4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-13-8-6-4-3-5-7(8)10(14)9(11(13)15)12(16)17-2/h3-6,14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLUURCYTWTKCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.